

# Spectroscopic Profile of 2-Fluoro-5-propoxyphenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-propoxyphenylboronic acid

Cat. No.: B1340012

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Fluoro-5-propoxyphenylboronic acid** (CAS No: 863248-36-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The guide is intended to assist researchers in the identification, characterization, and quality control of **2-Fluoro-5-propoxyphenylboronic acid** and related molecules in a drug discovery and development context. Detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data are also provided.

## Chemical Structure and Properties

- IUPAC Name: (2-Fluoro-5-propoxyphenyl)boronic acid
- CAS Number: 863248-36-6[1]
- Chemical Formula:  $C_9H_{12}BFO_3$ [1]
- Molecular Weight: 198.00 g/mol

Property	Value
Purity	Typically $\geq 98\%$
Appearance	Solid
Storage	Room Temperature, under inert atmosphere

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluoro-5-propoxyphenylboronic acid**. These predictions are derived from the analysis of closely related compounds, including 2-fluorophenylboronic acid, 5-fluoro-2-methoxyphenylboronic acid, and other substituted phenylboronic acids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 2.1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.3-7.4	m	1H	Ar-H
~7.1-7.2	m	1H	Ar-H
~6.9-7.0	m	1H	Ar-H
~8.0	s (br)	2H	$\text{B(OH)}_2$
~3.9	t	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~1.7	sextet	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~0.9	t	3H	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$

Table 2.2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~158 (d, $^1\text{JCF} \approx 245$ Hz)	C-F
~155	C-O
~125	Ar-C
~118 (d, $^2\text{JCF} \approx 20$ Hz)	Ar-C
~115 (d, $^2\text{JCF} \approx 25$ Hz)	Ar-C
~114	Ar-C
~70	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~22	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~10	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Table 2.3: Predicted  $^{19}\text{F}$  NMR Spectral Data (470 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ -115 to -125	m	Ar-F

Table 2.4: Predicted  $^{11}\text{B}$  NMR Spectral Data (160 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Characteristics	Assignment
~28-30	Broad singlet	B(OH) <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Table 2.5: Predicted IR Spectral Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3100	Strong, Broad	O-H stretch (B(OH) <sub>2</sub> )
~2970-2880	Medium	C-H stretch (alkyl)
~1610, 1500	Medium-Strong	C=C stretch (aromatic)
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (aryl ether)
~1180	Strong	C-F stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.6: Predicted Mass Spectrometry Data

m/z	Ion
198	[M] <sup>+</sup>
180	[M-H <sub>2</sub> O] <sup>+</sup>
153	[M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to **2-Fluoro-5-propoxyphenylboronic acid**. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR:
  - Acquire a one-pulse spectrum with a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
  - Typically, 16-64 scans are sufficient.
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled spectrum.
  - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- $^{19}\text{F}$  NMR:
  - Acquire a proton-decoupled spectrum.
  - A relaxation delay of 1-2 seconds is usually sufficient.
- $^{11}\text{B}$  NMR:
  - Use a boron-free probe or a probe with a quartz insert.
  - A one-pulse experiment with a  $90^\circ$  pulse angle and a short relaxation delay is typically used.

## IR Spectroscopy

- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

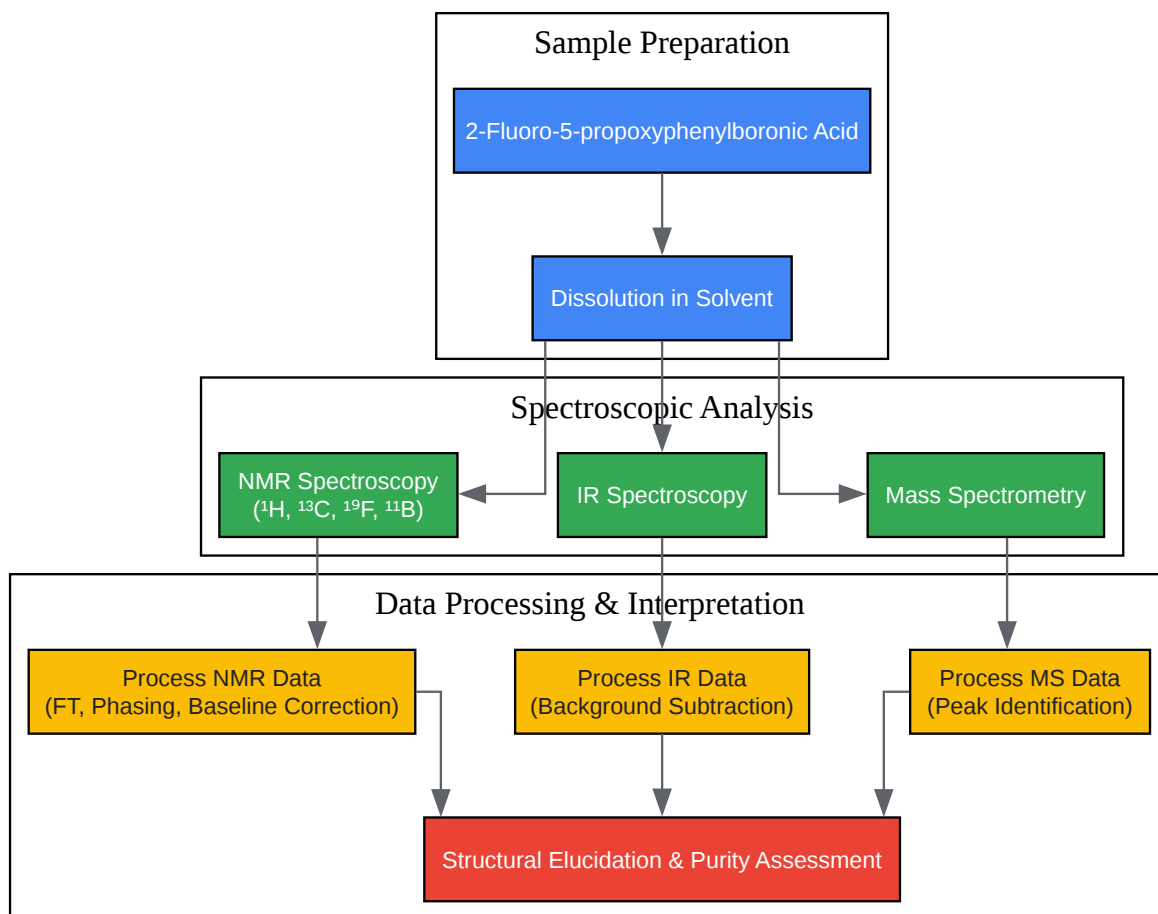
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after derivatization).
- Data Acquisition (ESI-MS):
  - Infuse the sample solution into the ESI source.
  - Acquire spectra in both positive and negative ion modes.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

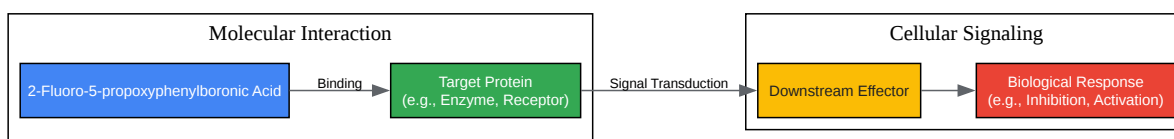
## Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a boronic acid compound might be involved.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Conceptual signaling pathway involving a boronic acid compound.

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## References

- 1. 2-Fluoro-5-propoxyphenylboronic acid - Lead Sciences [[lead-sciences.com](https://lead-sciences.com)]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-propoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340012#spectroscopic-data-for-2-fluoro-5-propoxyphenylboronic-acid>]

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